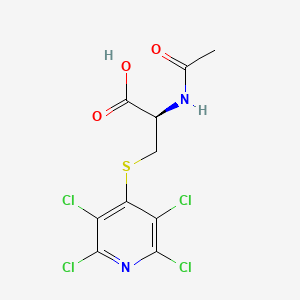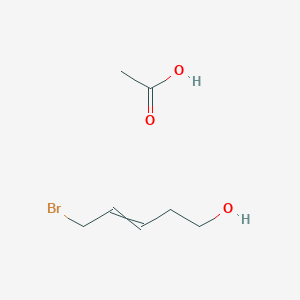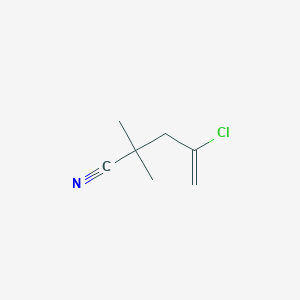
N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine is a synthetic organic compound that belongs to the class of cysteine derivatives This compound is characterized by the presence of an acetyl group, a tetrachloropyridinyl moiety, and a cysteine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine typically involves the following steps:
Acetylation of L-cysteine: L-cysteine is reacted with acetic anhydride to introduce the acetyl group.
Introduction of Tetrachloropyridinyl Moiety: The acetylated cysteine is then reacted with a tetrachloropyridine derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides or sulfoxides.
Reduction: The tetrachloropyridinyl moiety can be reduced under specific conditions.
Substitution: The chlorine atoms in the tetrachloropyridinyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfoxides, or sulfones.
Reduction: Partially or fully reduced tetrachloropyridinyl derivatives.
Substitution: Various substituted pyridinyl-cysteine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(2,3,5,6-Tetrachloropyridin-4-yl)-L-cysteine: A related compound without the acetyl group.
Uniqueness
N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine is unique due to the combination of the acetyl group and the tetrachloropyridinyl moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
190327-56-1 |
|---|---|
Molekularformel |
C10H8Cl4N2O3S |
Molekulargewicht |
378.1 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(2,3,5,6-tetrachloropyridin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C10H8Cl4N2O3S/c1-3(17)15-4(10(18)19)2-20-7-5(11)8(13)16-9(14)6(7)12/h4H,2H2,1H3,(H,15,17)(H,18,19)/t4-/m0/s1 |
InChI-Schlüssel |
MIGITSNMRJEYIE-BYPYZUCNSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetamido}benzoic acid](/img/structure/B12553164.png)


![3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole](/img/structure/B12553181.png)
![2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid](/img/structure/B12553186.png)
![N-[1-[ethenyl(formyl)amino]ethyl]formamide](/img/structure/B12553190.png)


![Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane](/img/structure/B12553216.png)
![N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide](/img/structure/B12553224.png)
![4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate](/img/structure/B12553231.png)

![3-{[2-(3-Nitrophenyl)hydrazinyl][(E)-phenyldiazenyl]methylidene}-3H-indole](/img/structure/B12553237.png)

